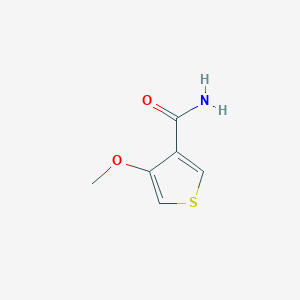

4-Methoxythiophene-3-carboxamide

Vue d'ensemble

Description

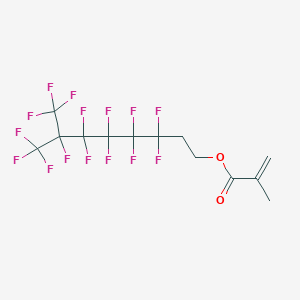

4-Methoxythiophene-3-carboxamide is a chemical compound with the molecular formula C6H7NO2S . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 4-Methoxythiophene-3-carboxamide can be found in databases like PubChem . More detailed structural analysis might require techniques like X-ray crystallography .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . A side reaction of the autopolymerization reaction was found, and the polymerization reaction mechanism was estimated to occur in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxythiophene-3-carboxamide can be found in databases like PubChem . For a more detailed analysis, techniques like UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy could be used .Applications De Recherche Scientifique

1. Thiazole Carboxamide Derivatives as COX Inhibitors

- Application Summary: A study aimed to design and synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .

- Methods of Application: The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .

- Results: The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

2. Thiophene-2-Carboxamide Derivatives

- Application Summary: A study was conducted to synthesize thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .

- Methods of Application: The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses. Their molecular and electronic properties were studied by the density functional theory (DFT) .

- Results: The antioxidant properties of the produced compounds were evaluated, where amino thiophene-2-carboxamide 7a exhibit significant inhibition activity 62.0% compared to ascorbic acid .

3. Thiazole Carboxamide Derivatives as COX Inhibitors

- Application Summary: This study aimed to design and synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .

- Methods of Application: The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .

- Results: The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

4. Amidation of Carboxylic Acid Substrates

- Application Summary: This research offers a summary of amide bond formation with carboxylic acid substrates by taking advantage of several methods .

- Methods of Application: The research group utilized a ball mill to convert carboxylic acid into acyl imidazole; later on, by the addition of amine hydrochloride in solid-state, the favorable carboxamide was achieved in poor to quantitative yields (44–99%) .

- Results: The results showed that the amidation of carboxylic acid with amine is the most general and straightforward protocol to study .

5. 8-Methoxycoumarin-3-Carboxamides as Anticancer Agents

- Application Summary: This study explored the potential of coumarin-based compounds, known for their potent anticancer properties, by designing and synthesizing a novel category of 8-methoxycoumarin-3-carboxamides .

- Methods of Application: A versatile synthetic approach was developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues with meticulous structural features .

- Results: Among screened compounds, compound 5 exhibited the most potent antiproliferative activity among the screened compounds (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells .

6. Pyrrole-3-Carboxamide Derivatives as EZH2 Inhibitors

- Application Summary: This study reported a novel series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment as EZH2 inhibitors .

- Methods of Application: By combining computational modeling, in vitro cellular assays and further rational structure–activity relationship exploration and optimization, compound DM-01 showed powerful inhibition towards EZH2 .

- Results: DM-01 was found to have significant ability to reduce the cellular H3K27me3 level in K562 cells in the Western blot test .

Safety And Hazards

4-Methoxythiophene-3-carboxamide is recommended for use only in well-ventilated areas or outdoors . It is advised to avoid breathing dust and to wear protective gloves, clothing, eye protection, and face protection . It may cause respiratory tract irritation, skin corrosion or irritation, and serious eye damage or eye irritation .

Propriétés

IUPAC Name |

4-methoxythiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYTVZAHSFIFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380979 | |

| Record name | 4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728924 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methoxythiophene-3-carboxamide | |

CAS RN |

65369-29-1 | |

| Record name | 4-Methoxy-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65369-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxythiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)